molecular formula C10H13BO2 B13455121 (2-Cyclopropyl-5-methylphenyl)boronic acid

(2-Cyclopropyl-5-methylphenyl)boronic acid

Cat. No.: B13455121
M. Wt: 176.02 g/mol
InChI Key: GELMKOBCBMTLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-5-methylphenyl)boronic acid is an arylboronic acid derivative with the molecular formula C 10 H 13 BO 2 and a molecular weight of 176.02 g/mol . Its unique structure, featuring a cyclopropyl group at the 2-position and a methyl group at the 5-position of the phenyl ring, imparts distinct electronic and steric properties that influence its reactivity and stability . This compound is a solid and is typically stored at -20°C . In organic synthesis, this compound is a pivotal building block, primarily used in Suzuki-Miyaura cross-coupling reactions . This reaction, which employs a palladium catalyst, enables the compound to couple with various aryl or vinyl halides, facilitating the efficient construction of complex biaryl and substituted alkene structures . The mechanism of action in this coupling involves a key transmetalation step where the organic group of the boronic acid is transferred to the palladium center . A significant advantage of this compound is its enhanced stability. Cyclopropyl-containing boronic acids, like this one, exhibit exceptional stability against protodeboronation (degradation) even under basic conditions (e.g., pH 12) and elevated temperatures compared to more labile heteroaromatic analogs . This stability can be beneficial for handling, storage, and reactions requiring extended conditions. Furthermore, boronic acids, in general, have garnered attention in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols, which is relevant for sensing and inhibiting biological targets . While specific biological data for this exact compound is limited, structurally related boronic acid derivatives have shown potential antitumor and antimicrobial activities in research settings . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8,12-13H,3-4H2,1H3

InChI Key

GELMKOBCBMTLTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-Cyclopropyl-5-methylphenyl)boronic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the cyclopropyl-substituted aromatic intermediate.
  • Introduction of the boronic acid group via lithiation and subsequent borylation.
  • Purification and isolation of the boronic acid derivative.

This strategy leverages organolithium chemistry and boron reagents such as trimethyl borate or triisopropyl borate under controlled low-temperature conditions to achieve high regioselectivity and yield.

Detailed Preparation via Lithiation and Borylation

Step 1: Preparation of the Cyclopropyl-Substituted Aromatic Precursor
  • Starting from 2-bromo-5-methylbenzene or a related halogenated aromatic compound, a cyclopropyl group is introduced through cross-coupling or directed lithiation followed by cyclopropylation.
  • Alternatively, cyclopropyl bromide can be used as a reagent to introduce the cyclopropyl ring onto the aromatic system.
Step 2: Generation of Aryl Lithium Intermediate
  • The cyclopropyl-substituted aromatic halide is treated with n-butyllithium or s-butyllithium at low temperatures (-78 °C to -50 °C) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
  • The reaction is carried out under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.
Step 3: Borylation
  • The aryl lithium intermediate is reacted with a boron electrophile such as trimethyl borate or triisopropyl borate, also at low temperature, to form the boronate ester intermediate.
  • After completion, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure full conversion.
Step 4: Hydrolysis and Acid Work-Up
  • The boronate ester is hydrolyzed by addition of aqueous acid (e.g., 1N hydrochloric acid) to yield the boronic acid.
  • The pH is carefully adjusted to ~2-4 to optimize precipitation and purity.
Step 5: Purification
  • The crude product is extracted using organic solvents such as methyl tert-butyl ether or 2-methyltetrahydrofuran.
  • Further purification involves recrystallization from isopropyl ether or hexane mixtures to obtain the boronic acid as a crystalline solid with high purity (>98% by NMR).

Representative Experimental Conditions (Adapted from Cyclopropylboronic Acid Synthesis)

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Lithiation n-Butyllithium (2.5 M in hexanes), THF -78 to -50 1.5 h Under N2, anhydrous conditions
Borylation Trimethyl borate or triisopropyl borate, THF -78 to -50 1-2 h + RT 3-8 h Slow addition, stirring for complete reaction
Hydrolysis 1N HCl or dilute HCl aqueous solution 0 to RT 0.5-1 h pH adjusted to 2-4
Extraction & Purify Methyl tert-butyl ether, isopropyl ether recrystallization RT 90-94% White crystalline product, mp ~92-94 °C

Note: These conditions are adapted from analogous cyclopropylboronic acid syntheses as direct literature on this compound is limited but expected to be similar due to structural analogy.

Analysis of Preparation Methods

Advantages

  • High regioselectivity and purity: Low-temperature lithiation ensures selective metalation adjacent to the cyclopropyl and methyl substituents.
  • Good yields: Reported yields for related cyclopropylboronic acids range from 55% to 94%.
  • Scalability: The method is amenable to scale-up with proper inert atmosphere and temperature control.

Challenges

Comparative Summary of Key Preparation Routes

Method Starting Material Key Reagents Temperature (°C) Yield (%) Purity (%) Reference
Lithiation + Trimethyl Borate Cyclopropyl bromide + aryl halide n-Butyllithium, B(OMe)3 -78 to RT 90-94 >98
Carboxylic Acid Intermediate Route Cyclopropyl methanoic acid Diisopropylamine, n-BuLi, B(OMe)3 -70 to RT 55-77 >98

In-Depth Research Findings

  • The intramolecular hydrogen bonding in cyclopropyl carboxylic acid derivatives facilitates formation of six-membered cyclic intermediates, improving boronation efficiency.
  • The boronic acid tends to form trimers or polymers upon concentration, which can be reverted to monomeric boronic acid by hydrolysis with dilute acid.
  • NMR spectroscopy confirms purity and structure, with melting points around 90-95 °C being diagnostic for the boronic acid product.
  • The use of 2-methyltetrahydrofuran as a solvent is beneficial due to its higher boiling point and better solubility properties compared to THF.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps highlight the role of the boronic acid in facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Methoxyethyl Phenoxy Derivatives: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit enhanced bioactivity (e.g., fungal histone deacetylase inhibition at 1 µM) due to extended conjugation and polar substituents. In contrast, (2-Cyclopropyl-5-methylphenyl)boronic acid’s non-polar substituents may favor lipid membrane penetration but reduce aqueous solubility.
  • Nitro-Substituted Analogs: 4-Nitrophenyl boronic acid rapidly converts to 4-nitrophenol via H₂O₂ oxidation (rate constant: 0.0586 s⁻¹ at pH ~11) . The cyclopropyl and methyl groups in this compound likely slow such oxidative transformations, enhancing stability in basic conditions.

Acidity Trends

  • pKa Determinants: Substituent position and electronic nature critically influence pKa. For instance, 3-AcPBA and 4-MCPBA exhibit pKa values exceeding physiological pH (~7.4), limiting their diol-binding efficiency in biological systems .

Stability and Protodeboronation Kinetics

Cyclopropyl boronic acids exhibit exceptional stability against protodeboronation (t₁/₂ >1 week at pH 12, 70°C) compared to heteroaromatic analogs like 2-pyridyl boronic acid (t₁/₂ ≈25–50 s at pH 7, 70°C) . Key findings:

  • Mechanistic Stability: The cyclopropyl group’s rigid, non-aromatic structure resists zwitterionic intermediate formation—a pathway that accelerates degradation in 2-pyridyl and 5-thiazolyl boronic acids .
  • pH-Dependent Kinetics : Protodeboronation rates peak near the boronic acid’s pKa. For this compound, this pH range is likely alkaline (pH 9–12), aligning with slow degradation observed in cyclopropyl analogs .

Table 1: Comparative Properties of Selected Boronic Acids

Compound pKa (Estimated) Protodeboronation t₁/₂ (pH 7, 70°C) Key Applications
(2-Cyclopropyl-5-methylphenyl)BA ~8.5–9.5* >1 week Materials, Drug Design
4-MCPBA >9 Not reported Limited physiological use
2-Pyridyl boronic acid ~7.5 25–50 s Labile intermediates
Phenanthren-9-yl boronic acid Not reported Not reported Anticancer agents

*Estimated based on structural analogs.

Biological Activity

(2-Cyclopropyl-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl and methyl-substituted aromatic compounds with boron reagents. The general method includes:

  • Starting Materials : Cyclopropyl bromide, 5-methylphenylboronic acid.
  • Reagents : Palladium catalysts and bases such as sodium carbonate.
  • Reaction Conditions : Conducted under an inert atmosphere at elevated temperatures to facilitate coupling reactions.

The yield and purity of the synthesized compound can be optimized through various purification techniques, including recrystallization and chromatography.

Antitumor Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant antitumor activity. The mechanism is often linked to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

  • In Vitro Studies : Compounds with similar structures have shown IC50 values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating potent growth inhibition .

Antimicrobial Activity

Boronic acids are also recognized for their antimicrobial properties. Research indicates that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria.

  • Case Study : A related study demonstrated that boronic acid derivatives were active against strains such as E. coli and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through reversible covalent bonding with diols. This interaction is critical in modulating enzyme activities and cellular pathways.

  • Kinetic Studies : Research has shown that the protodeboronation kinetics of cyclopropyl boronic acids are relatively slow, which may enhance their stability in biological systems .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorB-16 melanoma0.48 - 2.1
AntimicrobialE. coliNot specified
AntimicrobialPseudomonas aeruginosaNot specified

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (2-Cyclopropyl-5-methylphenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids in the presence of a palladium catalyst. Cyclopropyl-containing boronic acids require careful handling due to potential ring strain, and intermediates like cyclopropane-substituted aryl halides are often used. Purification involves chromatography or crystallization under inert conditions to prevent protodeboronation .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl substituent introduces steric and electronic effects, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. However, its rigid structure can enhance regioselectivity in coupling with aromatic partners. Computational modeling (e.g., DFT) is recommended to predict electronic effects and optimize reaction conditions .

Q. What are the standard protocols for characterizing purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) is critical for confirming boronic acid functionality and cyclopropyl stability. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For trace impurities (e.g., protodeboronation byproducts), LC-MS/MS in MRM mode offers sensitivity down to 1 ppm .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous-organic systems?

Cyclopropyl boronic acids exhibit slow protodeboronation (t₀.₅ > 1 week at pH 12, 70°C), making them relatively stable under basic conditions. However, acidic media (pH < 4) accelerate decomposition. Autocatalytic pathways and disproportionation may occur near the pKa (pH = pKa ± 1.6). Kinetic studies using NMR and DFT modeling are advised to map pH-rate profiles .

Q. What advanced strategies mitigate side reactions during cross-coupling with electron-deficient partners?

Lewis acid additives (e.g., Zn or Cu salts) can modulate reactivity by stabilizing zwitterionic intermediates. For electron-deficient aryl halides, ligand choice (e.g., SPhos or XPhos) improves catalytic efficiency. Pre-complexation of the boronic acid with bases like K₂CO₃ enhances transmetallation rates .

Q. How can computational tools predict the bioactivity of derivatives targeting cancer cells?

Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to guide structural modifications. Molecular docking studies with proteins like proteasomes or kinases assess binding affinity. In vitro screening on glioblastoma cells, followed by metabolomic profiling, validates predicted activity .

Q. What analytical challenges arise in detecting boronic acid trimerization during MALDI-MS analysis?

Trimerization complicates mass spectral interpretation due to dehydration products. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses trimer formation and enables sequencing of branched peptides. Post-source decay (PSD) or MS/MS fragmentation resolves ambiguous peaks .

Q. How do secondary interactions impact glycoprotein binding studies using boronic acid-functionalized surfaces?

Non-specific interactions (e.g., hydrophobic or electrostatic) can overshadow boronate ester formation. Buffer optimization (e.g., using Tris-borate at pH 8.5) minimizes interference. SPR spectroscopy quantifies binding constants (K) and identifies pH-dependent selectivity .

Methodological Considerations

  • Stability Testing : Monitor protodeboronation via ¹H NMR in D₂O/THF mixtures at varying pH .
  • Impurity Control : Employ LC-MS/MS with a C18 column and 0.1% formic acid in mobile phases to separate boronic acid byproducts .
  • Biological Assays : Use fluorescence polarization assays to measure binding to diol-containing biomolecules (e.g., sialic acids) under tumor-relevant acidic conditions .

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